molecular formula C22H20ClF3N4O3 B12739967 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (+-)- CAS No. 138668-57-2

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (+-)-

Cat. No.: B12739967
CAS No.: 138668-57-2
M. Wt: 480.9 g/mol
InChI Key: WZPJEHNEEUMGGA-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(222)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- is a complex organic compound with a unique structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- involves several steps. The process typically starts with the preparation of the naphthyridine core, followed by the introduction of the carboxylic acid group and other substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful for studying enzyme functions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for developing new drugs and treatments.

    Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as materials science and catalysis.

Mechanism of Action

The mechanism by which 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes, making the compound a valuable tool for studying molecular biology and pharmacology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.2)oct-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-, monohydrochloride, (±)- apart is its unique combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile and valuable compound for researchers.

Properties

CAS No.

138668-57-2

Molecular Formula

C22H20ClF3N4O3

Molecular Weight

480.9 g/mol

IUPAC Name

7-(2,5-diazabicyclo[2.2.2]octan-2-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H19F3N4O3.ClH/c1-10-17-19(30)14(22(31)32)9-29(16-5-2-11(23)6-15(16)24)20(17)27-21(18(10)25)28-8-12-3-4-13(28)7-26-12;/h2,5-6,9,12-13,26H,3-4,7-8H2,1H3,(H,31,32);1H

InChI Key

WZPJEHNEEUMGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC4CCC3CN4)C5=C(C=C(C=C5)F)F)C(=O)O.Cl

Origin of Product

United States

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